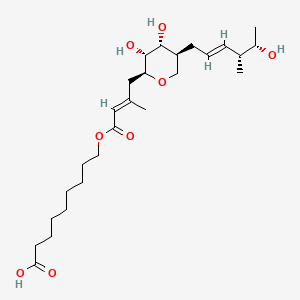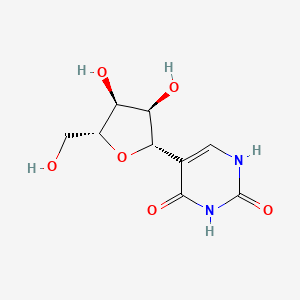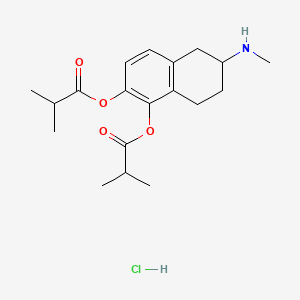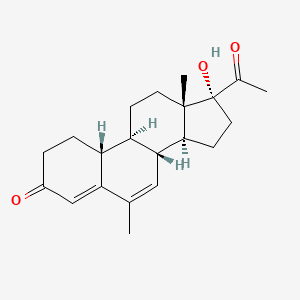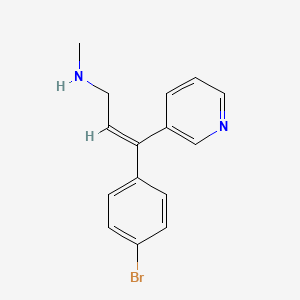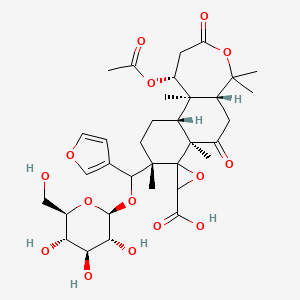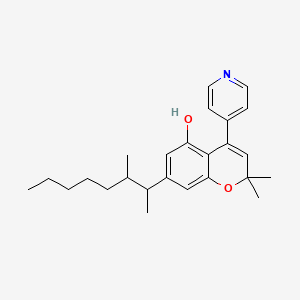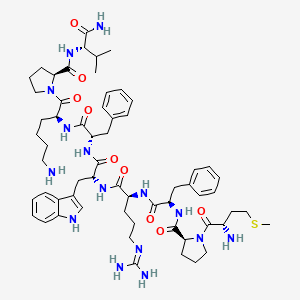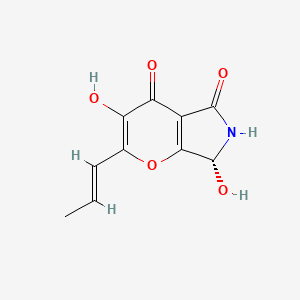
Piranonigrina A
Descripción general
Descripción
La piranonigrina A es un miembro de la familia de las piranonigrinas, que son compuestos antioxidantes producidos por el hongo Aspergillus niger. Estos compuestos presentan un esqueleto bicíclico único de pirano[2,3-c]pirrol, que rara vez se encuentra en la naturaleza . Se ha demostrado que la this compound tiene una actividad significativa como reactivo de eliminación de radicales 1,1-difenil-2-picrilhidrazilo .
Aplicaciones Científicas De Investigación
La piranonigrina A tiene una amplia gama de aplicaciones de investigación científica debido a sus propiedades antioxidantes. En química, se utiliza como reactivo de eliminación de radicales. En biología, se estudia por su posible papel en la protección de las células contra el estrés oxidativo. En medicina, se está investigando la this compound por sus posibles aplicaciones terapéuticas, incluido su uso como antioxidante en el tratamiento de enfermedades relacionadas con el estrés oxidativo .
Mecanismo De Acción
El mecanismo de acción de la piranonigrina A implica su capacidad para eliminar los radicales libres, evitando así el daño oxidativo a las células. El compuesto interactúa con los radicales libres, neutralizándolos y evitando que causen daño celular. Esta actividad antioxidante se atribuye a la presencia de grupos hidroxilo en su estructura, que pueden donar átomos de hidrógeno para neutralizar los radicales libres .
Análisis Bioquímico
Biochemical Properties
Pyranonigrin A plays a significant role in biochemical reactions, primarily due to its antioxidative properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions involves the enzyme polyketide synthase, which is part of the biosynthetic pathway of pyranonigrin A . Additionally, pyranonigrin A has been shown to interact with nonribosomal peptide synthetase, which aids in the formation of its unique structure . These interactions are crucial for the compound’s ability to scavenge free radicals and protect cells from oxidative stress.
Cellular Effects
Pyranonigrin A influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, pyranonigrin A can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Additionally, pyranonigrin A has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The mechanism of action of pyranonigrin A involves several molecular interactions. At the molecular level, pyranonigrin A binds to specific biomolecules, including enzymes and proteins, to exert its effects. One of the primary mechanisms is the inhibition of oxidative stress-related enzymes, which helps in reducing the levels of reactive oxygen species within the cell . Furthermore, pyranonigrin A can activate certain transcription factors, leading to changes in gene expression that promote cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyranonigrin A have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Pyranonigrin A has been found to be relatively stable under various conditions, maintaining its antioxidative properties over extended periods . Prolonged exposure to certain environmental factors, such as UV radiation, can lead to its degradation . Long-term studies have shown that pyranonigrin A can have sustained effects on cellular function, particularly in enhancing the cell’s ability to manage oxidative stress .
Dosage Effects in Animal Models
The effects of pyranonigrin A vary with different dosages in animal models. At lower doses, pyranonigrin A has been shown to provide antioxidative benefits without any adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of pyranonigrin A while minimizing any potential risks.
Metabolic Pathways
Pyranonigrin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The biosynthesis of pyranonigrin A involves the enzyme polyketide synthase, which catalyzes the formation of its unique structure . Additionally, pyranonigrin A interacts with nonribosomal peptide synthetase, which plays a role in its assembly . These interactions are essential for the production and function of pyranonigrin A within the cell.
Transport and Distribution
Within cells and tissues, pyranonigrin A is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of pyranonigrin A to its target sites, ensuring its proper localization and accumulation . The distribution of pyranonigrin A within the cell is crucial for its antioxidative function, as it needs to be present in areas where oxidative stress is prevalent .
Subcellular Localization
Pyranonigrin A exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to compartments or organelles where oxidative stress is most significant, such as mitochondria . This localization is facilitated by targeting signals and post-translational modifications that guide pyranonigrin A to its appropriate sites within the cell . The subcellular localization of pyranonigrin A is critical for its ability to protect cells from oxidative damage.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La biosíntesis de la piranonigrina A implica una enzima híbrida de sintetasa de polipéptidos no ribosómicos y sintetasa de poliquetidos. El esqueleto de la this compound se deriva de cuatro unidades de acetato y una unidad de glicina . El módulo de sintetasa de poliquetidos funciona de forma iterativa para producir una cadena de poliquetidos, que luego es capturada por el módulo de sintetasa de polipéptidos no ribosómicos para formar un enlace amida .
Métodos de producción industrial: La producción industrial de la this compound se puede lograr mediante la expresión heteróloga del grupo de genes biosintéticos en un organismo huésped adecuado.
Análisis De Reacciones Químicas
Tipos de reacciones: La piranonigrina A se somete a varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones se facilitan por la presencia de grupos funcionales como los grupos hidroxilo y carbonilo en su estructura .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo en condiciones suaves para preservar la integridad del esqueleto de pirano[2,3-c]pirrol .
Principales productos formados: Los principales productos formados a partir de las reacciones de la this compound incluyen derivados oxidados y reducidos, que conservan la estructura central de pirano[2,3-c]pirrol .
Comparación Con Compuestos Similares
La piranonigrina A es única entre la familia de las piranonigrinas debido a su estructura específica y sus propiedades antioxidantes. Compuestos similares incluyen la piranonigrina E y la piranonigrina S, que también poseen propiedades antioxidantes pero difieren en sus características estructurales y vías biosintéticas . La piranonigrina E, por ejemplo, tiene una longitud de cadena alquílica diferente y un origen de aminoácidos diferente en comparación con la this compound .
Propiedades
IUPAC Name |
(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBJWDVDNROSF-VMZHVLLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017485 | |
| Record name | Pyranonigrin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773855-65-5 | |
| Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyranonigrin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pyranonigrin A and where is it found?
A1: Pyranonigrin A is a secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. [] It is primarily produced by various species of Aspergillus, a genus of fungi found globally in diverse environments, including soil, plants, and even the International Space Station. [, , , , , , , ] Pyranonigrin A has also been isolated from other fungal genera like Penicillium. [, ]
Q2: What are the known biological activities of Pyranonigrin A?
A2: Pyranonigrin A exhibits a range of biological activities, most notably as an antioxidant. It demonstrates strong 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, comparable to the known antioxidant ferulic acid. [, , ] This antioxidant capacity suggests potential benefits against oxidative stress. Additionally, some studies suggest potential anti-tumor promoting activity. []
Q3: Does the International Space Station environment impact Pyranonigrin A production?
A3: Interestingly, research has shown that Aspergillus niger JSC-093350089, when grown on the International Space Station, exhibited altered molecular responses compared to its ground-grown counterpart. [] This included significantly enhanced production of Pyranonigrin A after the strain was returned to Earth and re-grown, suggesting a potential role for this compound in the fungal response to the unique stressors of space. []
Q4: How is Pyranonigrin A biosynthesized?
A4: Research indicates that Pyranonigrin A biosynthesis involves a complex pathway utilizing a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme. [] This pathway utilizes four units of acetate and one unit of glycine to form the compound's core structure. [] Further research revealed the involvement of several key enzymes, including two redox enzymes crucial for forming the fused γ-pyrone core and a protease homologue responsible for exo-methylene formation. []
Q5: Are there specific genes involved in Pyranonigrin A biosynthesis?
A5: Yes, a biosynthetic gene cluster responsible for Pyranonigrin A production has been identified in Aspergillus niger. [, ] This cluster includes a previously uncharacterized gene, pyrE, playing a role in the biosynthesis. [] Further research identified the pathway-specific transcriptional regulator PynR, which, when overexpressed, activates the Pyranonigrin A biosynthetic gene cluster. []
Q6: How is Pyranonigrin A production regulated in Aspergillus niger?
A6: Studies in Aspergillus niger show that the sporulation gene flbA, which encodes a Regulator of G-protein Signaling, indirectly influences Pyranonigrin A production. [] Deletion of flbA impacts the expression of various transcription factors, including Fum21. [] Fum21, activated by FlbA, plays a significant role in regulating the expression of genes within the fumonisin biosynthetic cluster, which is closely linked to Pyranonigrin A production. [] Deletion of fum21 significantly reduces Pyranonigrin A production, highlighting the interconnected regulatory network governing secondary metabolite production in this fungus. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


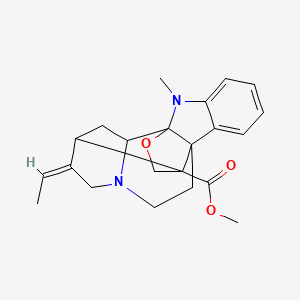
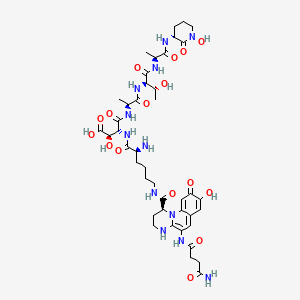
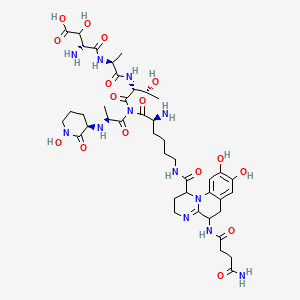
![(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
